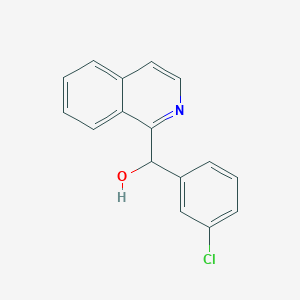
(3-chlorophenyl)(isoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)(isoquinolin-1-yl)methanol is a chemical compound that features a chlorinated phenyl group and an isoquinoline moiety connected via a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(isoquinolin-1-yl)methanol can be achieved through several methods. One common approach involves the hydroxymethylation of azaarenes with methanol under electrophotocatalytic conditions . This method typically employs a catalyst such as bis(triphenylphosphine)palladium chloride and involves the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophotocatalytic processes, ensuring high yield and purity. The optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)(isoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(3,4-dihydroquinolin-1-yl)methanone
- (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Uniqueness
(3-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group and an isoquinoline moiety makes it particularly valuable in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H12ClNO |
|---|---|
Molecular Weight |
269.72g/mol |
IUPAC Name |
(3-chlorophenyl)-isoquinolin-1-ylmethanol |
InChI |
InChI=1S/C16H12ClNO/c17-13-6-3-5-12(10-13)16(19)15-14-7-2-1-4-11(14)8-9-18-15/h1-10,16,19H |
InChI Key |
YJKRUMZOULHZAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















